molecular formula C6H5NO2 B8599866 (2-Cyanoethyl) propiolate CAS No. 14451-18-4

(2-Cyanoethyl) propiolate

Cat. No.: B8599866
CAS No.: 14451-18-4
M. Wt: 123.11 g/mol
InChI Key: PLZWHDPSWYBXDT-UHFFFAOYSA-N
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Description

(2-Cyanoethyl) propiolate is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

14451-18-4

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

2-cyanoethyl prop-2-ynoate

InChI

InChI=1S/C6H5NO2/c1-2-6(8)9-5-3-4-7/h1H,3,5H2

InChI Key

PLZWHDPSWYBXDT-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 98 g of propiolic acid (1.4 moles), 99.5 g of hydracrylonitrile (1.4 moles), 2 g of p-toluenesulfonic acid and 200 ml of chloroform were refluxed, using a Soxhlet extractor filled with 3 A molecular sieves to remove the water generated during the esterification. A total reflux time of 94 hours was employed. The reaction was cooled, poured into water and extracted with chloroform. The combined extracts were washed with dilute bicarbonate solution, dried (MgSO4), and concentrated to give 49.2 g (29 percent) of a liquid used without purification.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

A solution of 98 g of propiolic acid (1.4 moles), 99.5 g of hydracrylonitrile (1.4 moles), 2 g of p-toluenesulfonic acid and 200 ml of chloroform were refluxed, using a Soxhlet extractor filled with 3A molecular sieves to remove the water generated during the esterification. A total reflux time of 94 hours was employed. The reaction was cooled, poured into water and extracted with chloroform. The combined extracts were washed with dilute bicarbonate solution, dried (MgSO4), and concentrated to give 49.2 g (29 percent) of a liquid used without purification.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
99.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Synthesis routes and methods III

Procedure details

2.71 mg (44 mmol) of propiolic acid and 2.73 ml (40 mmol) of 2-cyanoethanol were dissolved in 20 ml of dry ether. The obtained solution was cooled to −20° C. 100 ml of a solution of 9.27 g (45 mmol) of dicyclohexylcarbodiimide and 0.36 g (30 mmol) of 4-dimethylaminopyridine in dry ether was dropped into the solution. The temperature of the obtained mixture was elevated to room temperature. After stirring overnight, the insoluble matter was filtered out. The filtrate was washed with 2 N hydrochloric acid and saturated aqueous salt solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by the silica gel chromatography (ethyl acetate) to obtain the title compound.
Quantity
2.71 mg
Type
reactant
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
9.27 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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